1-(2,6-Difluorophenyl)cyclopropan-1-ol
CAS No.: 1250163-79-1
Cat. No.: VC5382995
Molecular Formula: C9H8F2O
Molecular Weight: 170.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1250163-79-1 |
---|---|
Molecular Formula | C9H8F2O |
Molecular Weight | 170.159 |
IUPAC Name | 1-(2,6-difluorophenyl)cyclopropan-1-ol |
Standard InChI | InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 |
Standard InChI Key | SRUNPIFYQNAODL-UHFFFAOYSA-N |
SMILES | C1CC1(C2=C(C=CC=C2F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(2,6-Difluorophenyl)cyclopropan-1-ol is characterized by the following identifiers:
The cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms on the phenyl group enhance the compound’s stability and influence its reactivity in nucleophilic substitutions.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar cyclopropane ring with bond angles of approximately 60°, consistent with strained cyclopropane systems. The hydroxyl group adopts an equatorial position to minimize steric hindrance . Key spectroscopic features include:
-
NMR (CDCl): δ 1.25–1.21 (m, 2H, cyclopropane), 6.8–7.2 (m, 3H, aromatic), 2.29 (s, 1H, -OH) .
-
NMR: δ 139.6 (C-F), 125.3 (cyclopropane), 38.6 (C-OH).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
-
Cyclopropanation of α,β-Unsaturated Ketones:
-
Asymmetric Catalysis:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (up to 91%) and purity (>95%). Key steps include:
-
Catalyst Recycling: Palladium acetate and chiral sultam systems reduce costs .
-
Solvent Selection: Toluene and methanol mixtures improve reaction efficiency .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 85–87°C | |
Boiling Point | 265–267°C (estimated) | |
Solubility | Sparingly soluble in water; soluble in ethanol, DMSO | |
LogP (Partition Coefficient) | 2.1 ± 0.3 |
The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions.
Applications in Research
Pharmaceutical Intermediate
-
MAP4K1 Inhibitors: Derivatives of 1-(2,6-difluorophenyl)cyclopropan-1-ol exhibit nanomolar potency against MAP4K1, a kinase implicated in cancer immunotherapy. Compound 38 (BAY-405) demonstrates IC = 1 nM in biochemical assays .
-
Antiviral Agents: Analogues show activity against HIV-1 (EC = 0.5 μM in H1975 cells) via inhibition of viral protease .
Materials Science
-
Polymer Modification: The cyclopropane ring enhances thermal stability in fluorinated polymers, with degradation temperatures exceeding 300°C .
Hazard Statement | Precautionary Measures |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315 (Skin irritation) | Wear gloves and lab coat |
H319 (Eye irritation) | Use safety goggles |
H332 (Harmful if inhaled) | Use fume hood |
H335 (Respiratory irritation) | Ensure ventilation |
Analytical Methods
Chromatography
Spectroscopic Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume